

Application of Glucosamine-6-13C Hydrochloride in Osteoarthritis Research

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Compound of Interest

Compound Name: *Glucosamine-6-13C hydrochloride*

Cat. No.: *B15557163*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive loss of articular cartilage, leading to pain, stiffness, and reduced mobility. Glucosamine, an amino sugar naturally present in cartilage, is a widely used supplement for managing OA symptoms. **Glucosamine-6-13C hydrochloride** is a stable isotope-labeled form of glucosamine that serves as a powerful tool in OA research. By tracing the metabolic fate of the 13C-labeled glucosamine, researchers can elucidate its uptake, bioavailability, and mechanism of action in cartilage metabolism and disease modification. These application notes provide an overview and detailed protocols for utilizing **Glucosamine-6-13C hydrochloride** in preclinical OA research.

Glucosamine exerts its effects on chondrocytes, the primary cells in cartilage, through various mechanisms. It can be incorporated into the biosynthetic pathway of glycosaminoglycans (GAGs), essential components of the cartilage matrix.^[1] Furthermore, glucosamine has demonstrated anti-inflammatory properties by inhibiting key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are implicated in the inflammatory and catabolic processes of OA.^{[2][3][4]}

Key Applications

- **Metabolic Tracer Studies:** Tracing the in vivo and in vitro fate of **Glucosamine-6-13C hydrochloride** to determine its incorporation into articular cartilage and other tissues.
- **Mechanism of Action Studies:** Investigating the downstream effects of glucosamine on cellular signaling pathways involved in inflammation and cartilage degradation.
- **Pharmacokinetic and Bioavailability Studies:** Quantifying the absorption, distribution, metabolism, and excretion of orally administered glucosamine.
- **Drug Development:** Evaluating the efficacy of new therapeutic agents on glucosamine metabolism and cartilage repair.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing 13C-labeled glucosamine in animal models of osteoarthritis.

Table 1: In Vivo 13C Enrichment in a Canine Model of Osteoarthritis Following Oral Administration of 13C-Glucosamine-HCl[1]

Tissue	Treatment Group	Dosing Regimen	Duration	% 13C Abundance (Mean)	% Increase in 13C vs. Control
Femoral Condyle Cartilage	Dog 1	500 mg/day	2 weeks	1.32%	2.3%
	Dog 2	250 mg/day	3 weeks	1.29%	1.6%
	Control	-	-	1.29%	-
Liver	Dog 2	250 mg/day	3 weeks	Higher than cartilage	Not specified
Other Tissues (spleen, heart, kidney, etc.)	Dog 2	250 mg/day	3 weeks	Lower than cartilage	Not specified

Table 2: Analytical Parameters for Glucosamine Detection by HPLC-ESI-MS/MS^[5]

Parameter	Value
Internal Standard	D-[1-13C]glucosamine
Limit of Quantification (LOQ) in Synovial Fluid	10 ng/mL
Linear Range	Up to 2000 ng/mL
Precision (%R.S.D.)	≤ 14%
Accuracy (%bias)	-11% to 10%
Recovery	> 89%
MRM Transition (Glucosamine)	m/z 180 → 72
MRM Transition (Internal Standard)	m/z 181 → 73

Experimental Protocols

Protocol 1: In Vivo Metabolic Tracing of Glucosamine-6-13C Hydrochloride in a Canine Model

This protocol is based on the methodology described in the study by The Fate of Oral Glucosamine Traced by 13C Labeling in the Dog.^[1]

1. Animal Model and Husbandry:

- Species: Beagle dogs (~10 kg).
- Housing: House animals in accordance with institutional guidelines and provide standard chow and water ad libitum.
- Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Administration of **Glucosamine-6-13C Hydrochloride**:

- Tracer: **Glucosamine-6-13C hydrochloride** (Sigma-Aldrich or equivalent).
- Dosing:
- High Dose: 500 mg/dog/day.

- Low Dose: 250 mg/dog/day.
- Administration Route: Oral, mixed with food.
- Duration: 2 to 3 weeks.
- Control Group: Administer food without the tracer.

3. Tissue Collection:

- At the end of the treatment period, euthanize the animals using an IACUC-approved method.
- Immediately harvest articular cartilage from the tibial plateau and femoral condyles.
- Collect samples of other tissues of interest, such as liver, spleen, heart, kidney, skin, skeletal muscle, and lung.
- Snap-freeze all tissue samples in liquid nitrogen and store at -80°C until analysis.

4. Sample Analysis for ^{13}C Enrichment:

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS):
 - Lyophilize and weigh a portion of the cartilage and other tissue samples.
 - Digest the samples using a validated acid digestion protocol.
 - Analyze the digested samples using an ICP-MS instrument to determine the ratio of ^{12}C to ^{13}C .
 - Calculate the percentage of ^{13}C enrichment in the treated animals compared to the control.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Coarsely chop the cartilage samples.
 - Place the chopped tissue in a 5-mm NMR tube with 0.5 mL of phosphate-buffered saline (PBS) in D_2O .
 - Acquire ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
 - Analyze the spectra to identify and quantify the signals corresponding to the ^{13}C -labeled glucosamine and its metabolites incorporated into glycosaminoglycans.

Protocol 2: Quantification of Glucosamine in Cartilage by HPLC-MS/MS

This protocol is adapted from methodologies for analyzing glucosamine in biological fluids and tissues.^{[5][6]}

1. Sample Preparation:

- Pulverize frozen cartilage samples under liquid nitrogen.
- Extract metabolites using a methanol/chloroform/water extraction method.
- Spike the extract with a known concentration of D-[1-13C]glucosamine as an internal standard.
- Perform a protein precipitation step using trichloroacetic acid.
- Centrifuge to pellet the precipitated protein and collect the supernatant.
- Dry the supernatant under a stream of nitrogen and reconstitute in the mobile phase.

2. HPLC-MS/MS Analysis:

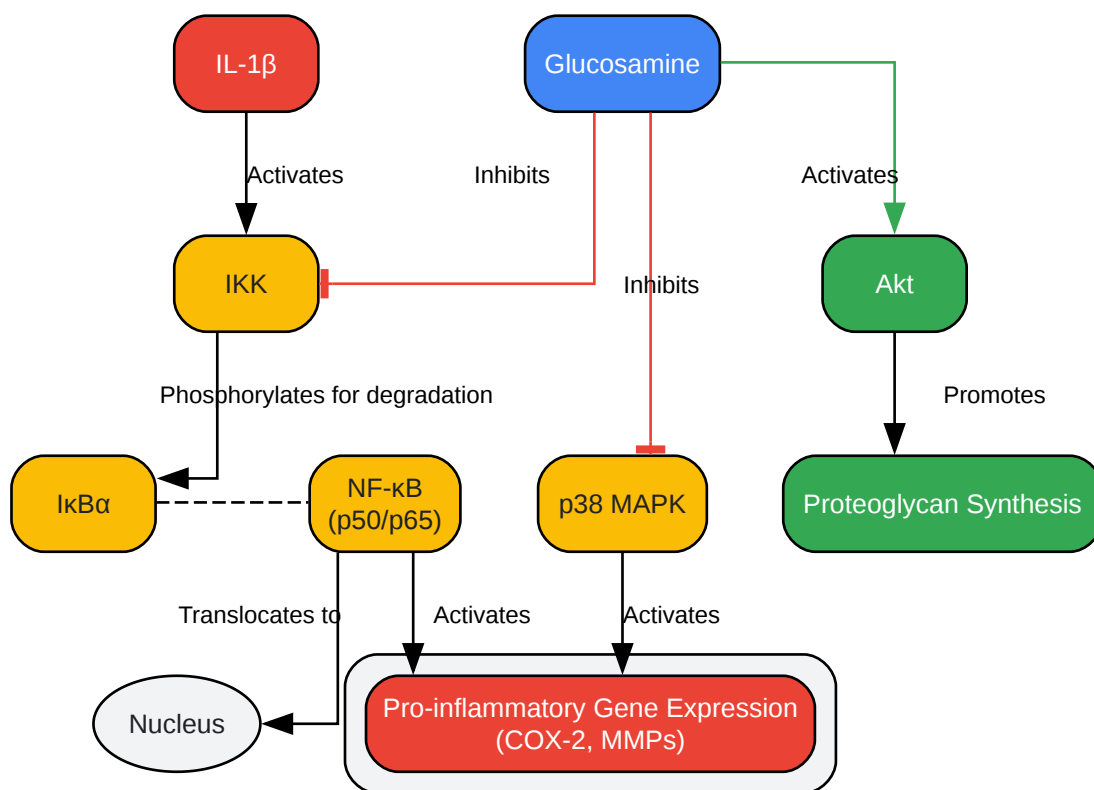
- HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
- Column: A polymer-based amino column.
- Mobile Phase: 10 mM ammonium acetate (pH 7.5) and acetonitrile (20:80, v/v).
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) mode.
- Glucosamine transition: m/z 180 \rightarrow 72.
- Internal Standard (D-[1-13C]glucosamine) transition: m/z 181 \rightarrow 73.

3. Data Analysis:

- Generate a calibration curve using known concentrations of glucosamine standards.
- Quantify the concentration of glucosamine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

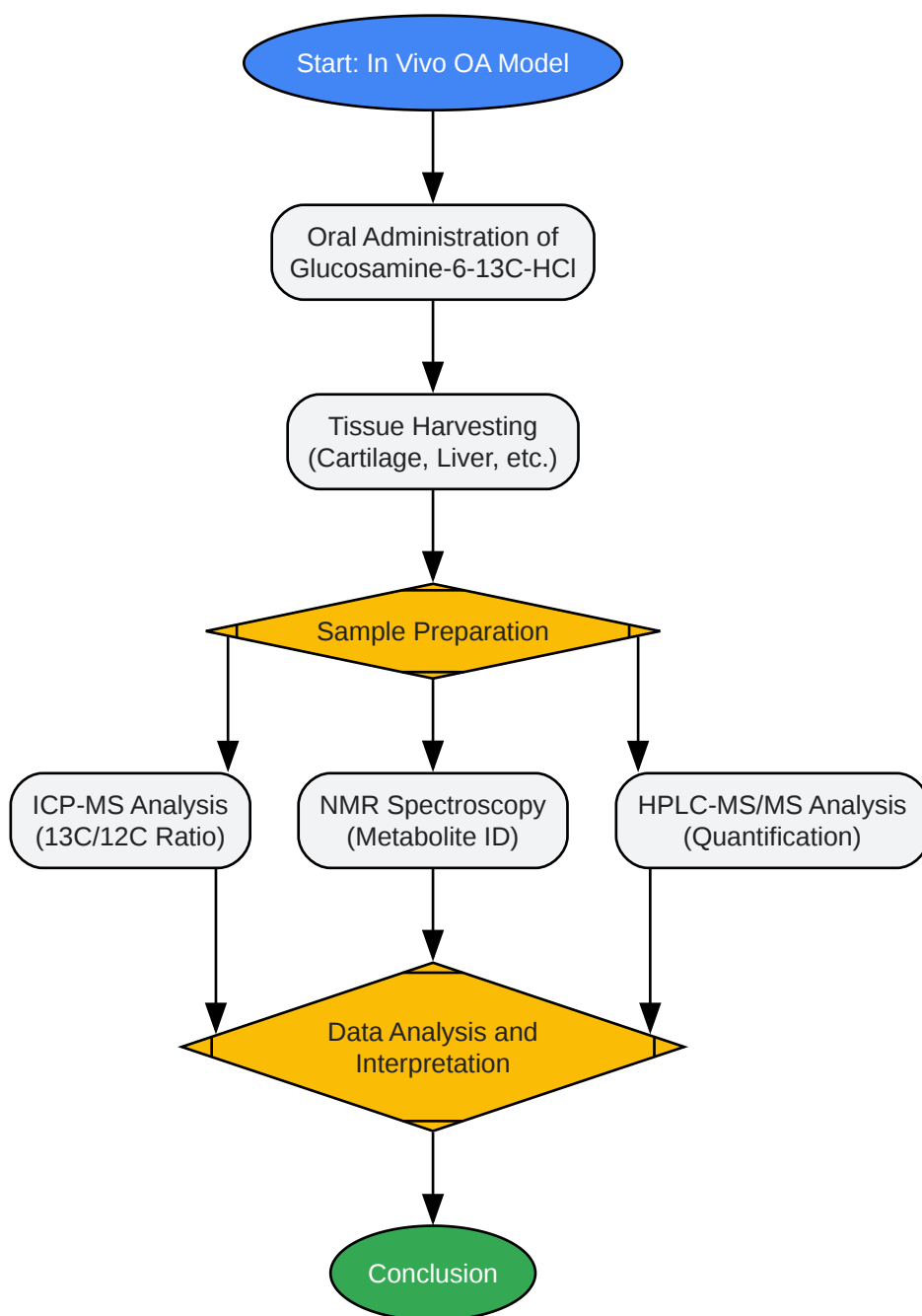
Signaling Pathways



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Caption: Glucosamine's anti-inflammatory mechanism in chondrocytes.

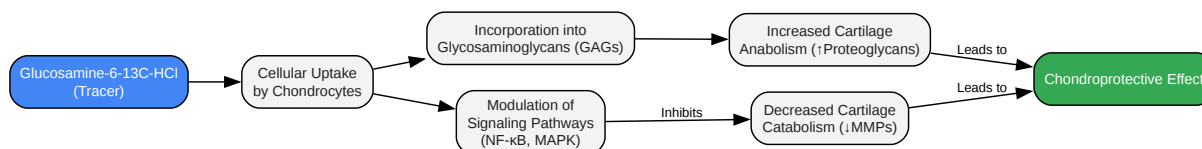
Experimental Workflow



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Caption: Workflow for tracer studies using Glucosamine-6-13C-HCl.

Logical Relationships



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Caption: Relationship between glucosamine metabolism and chondroprotection.

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